molecular formula C13H18O2 B8567805 4-[(4-Ethenylphenyl)methoxy]butan-1-OL CAS No. 92035-97-7

4-[(4-Ethenylphenyl)methoxy]butan-1-OL

Cat. No.: B8567805
CAS No.: 92035-97-7
M. Wt: 206.28 g/mol
InChI Key: ZCVDFTDKYCFDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethenylphenyl)methoxy]butan-1-OL is a substituted butanol derivative featuring a para-ethenylphenyl methoxy group. This structure combines a hydrophilic alcohol moiety with an aromatic ether group, making it a versatile intermediate in organic synthesis and polymer chemistry. Its ethenyl group offers reactivity for cross-linking or polymerization, while the hydroxyl group enables hydrogen bonding and solubility modulation.

Properties

CAS No.

92035-97-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]butan-1-ol

InChI

InChI=1S/C13H18O2/c1-2-12-5-7-13(8-6-12)11-15-10-4-3-9-14/h2,5-8,14H,1,3-4,9-11H2

InChI Key

ZCVDFTDKYCFDBG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties relative to 4-[(4-Ethenylphenyl)methoxy]butan-1-OL:

Compound Name Substituents on Phenyl Ring Backbone Chain Key Properties/Applications References
This compound Ethenyl (vinyl) group Butan-1-ol Potential for polymerization; hydrophobic due to ethenyl group
4-(4-Methoxyphenyl)butan-1-OL Methoxy group Butan-1-ol Higher solubility in polar solvents; used in fine chemical synthesis
4-(3,4-Bis(benzyloxy)phenyl)butan-1-OL Bis-benzyloxy groups Butan-1-ol Enhanced steric bulk; applications in drug intermediates
(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid Methoxy and methoxyethoxy groups Hexenoic acid Complex stereochemistry; used in asymmetric synthesis
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene Methoxy and alkyne groups Heptynyl chain Alkyne reactivity for click chemistry; lower polarity

Key Comparisons :

Reactivity :

  • The ethenyl group in this compound enables participation in radical or ionic polymerization, as seen in its polymer derivative (CAS 1979945-25-9) . In contrast, methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)butan-1-OL) lack this reactivity but exhibit higher stability and solubility .
  • Alkyne-containing analogs (e.g., 1-methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene) show distinct reactivity for cycloaddition reactions, unlike the ethenyl group .

Solubility and Polarity: The ethenyl group imparts hydrophobicity, reducing aqueous solubility compared to methoxy or benzyloxy analogs. For example, 4-(4-methoxyphenyl)butan-1-OL has demonstrated miscibility in methanol and dichloromethane, whereas the ethenyl variant may require nonpolar solvents . Bis-benzyloxy analogs (e.g., ATB1095) exhibit increased steric hindrance and lipophilicity, limiting their use in aqueous-phase reactions .

Synthetic Utility: The synthesis of this compound likely involves etherification and hydroxyl protection strategies, similar to MEM (methoxyethoxymethyl) group installations in . However, the ethenyl group may necessitate milder conditions to avoid premature polymerization . Methoxy-substituted analogs are typically synthesized via acid-catalyzed esterification or nucleophilic substitution, as shown in the preparation of methyl 4-(3,4-dimethoxyphenyl)butanoate .

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